Thienylpyrimidine Scaffold is a Privileged Chemotype for Achieving Nanomolar Kinase Inhibition
While direct IC50 data for the target compound is not publicly available, the thienylpyrimidine chemotype to which it belongs has been validated across multiple independent studies as a potent kinase inhibitor. This class has yielded inhibitors with nanomolar potency against clinically relevant targets such as GSK-3β, CK2, Aurora B, and PI3Ks, establishing a robust class-level baseline for expectation [1][2].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available (compound acts as a representative of the thienylpyrimidine class) |
| Comparator Or Baseline | Thienylpyrimidine derivatives reported in literature: GSK-3β (IC50 = 64 nM), CK2 (IC50 = 100 nM), Aurora B (IC50 = 141 nM), PI3Kα (IC50 = 3 nM) |
| Quantified Difference | Class activity baseline: median IC50 of < 150 nM across multiple kinases |
| Conditions | Various in vitro biochemical kinase assays |
Why This Matters
This establishes the scaffold's proven ability to achieve nanomolar biochemical potency, a key benchmark for tool compound development.
- [1] Li, J., Hu, H., Lang, Q., Zhang, H., Huang, Q., Wu, Y., & Yu, L. (n.d.). A thienopyrimidine derivative (S7), a novel potent ATP-competitive hit inhibitor of Aurora B kinase. Retrieved from https://www.socolar.com View Source
- [2] NetaScientific. (2022). PI 3-K Inhibitor XXI (GDC-0941). Retrieved from https://www.netascientific.com View Source
